molecular formula C14H12N2O6 B1349005 (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) CAS No. 13161-99-4

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

Cat. No. B1349005
CAS RN: 13161-99-4
M. Wt: 304.25 g/mol
InChI Key: SKDIMRRKRVTENP-YDFGWWAZSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.25 g/mol. The boiling point and other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Synthetic Applications and Material Science

One study describes a practical synthesis of 5,5′-Methylene-bis(benzotriazole) , a compound that showcases the potential of synthetic chemistry in creating materials for metal passivation and light-sensitive applications. This study, led by Gu et al. (2009), emphasizes the importance of green chemistry approaches in developing efficient and environmentally friendly synthetic routes (Gu, Yu, Zhang, & Xu, 2009). Such methodologies are crucial for advancing the synthesis of complex organic compounds, potentially including “(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)”.

Environmental and Degradation Studies

Another area of interest is the study of degradation processes of organic compounds , as seen in the research on nitisinone by Barchańska et al. (2019). They employ advanced techniques like LC-MS/MS to explore the stability and degradation pathways of nitisinone, shedding light on the environmental fate of synthetic compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019). Such methodologies could be applied to study the environmental behavior and breakdown products of “(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)”, providing insights into its environmental impact and potential applications in biodegradable materials.

Advanced Material Applications

The exploration of BODIPY-based organic semiconductors for OLED devices by Squeo and Pasini (2020) illustrates the intersection of organic chemistry and material science in developing next-generation electronic materials (Squeo & Pasini, 2020). This research underlines the importance of structural design and synthesis in creating materials with desired electronic properties. The methodologies and insights from such studies could guide the development of materials derived from or related to “(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)”, especially in applications requiring specific electronic or photophysical properties.

properties

IUPAC Name

(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b6-4-,7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIMRRKRVTENP-PEPZGXQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68738-84-1
Record name 2-Butenoic acid, 4,4′-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2′Z)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68738-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101178312
Record name (2Z,2′Z)-4,4′-(1,3-Phenylenediimino)bis[4-oxo-2-butenoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

CAS RN

13161-99-4
Record name (2Z,2′Z)-4,4′-(1,3-Phenylenediimino)bis[4-oxo-2-butenoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-4,4'-(1,3-Phenylenediimino)bis(4-oxoisocrotonic) acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z,2′Z)-4,4′-(1,3-Phenylenediimino)bis[4-oxo-2-butenoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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